1H,1H,15H-Octacosafluoro-1-pentadecanol
CAS No.: 335-80-8
Cat. No.: VC20313910
Molecular Formula: C15H4F28O
Molecular Weight: 732.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 335-80-8 |
|---|---|
| Molecular Formula | C15H4F28O |
| Molecular Weight | 732.15 g/mol |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15-octacosafluoropentadecan-1-ol |
| Standard InChI | InChI=1S/C15H4F28O/c16-2(17)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)14(40,41)15(42,43)13(38,39)11(34,35)9(30,31)7(26,27)5(22,23)3(18,19)1-44/h2,44H,1H2 |
| Standard InChI Key | OGVSRHJIJPNZGO-UHFFFAOYSA-N |
| Canonical SMILES | C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Introduction
Molecular Structure and Nomenclature
Structural Characteristics
The compound’s IUPAC name, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15-octacosafluoropentadecan-1-ol, reflects its fully fluorinated carbon chain except for the terminal hydroxyl group . The backbone consists of 15 carbon atoms, with fluorine atoms replacing all hydrogen atoms except those on the first carbon and the hydroxyl group. This arrangement creates a perfluorinated "tail" and a polar "head," enabling dual solubility properties: lipophobicity due to the fluorinated chain and limited hydrophilicity from the hydroxyl group .
The molecular structure has been validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. The Standard InChIKey (OGVSRHJIJPNZGO-UHFFFAOYSA-N) provides a unique identifier for computational and database referencing .
Synthesis and Production
Electrochemical Fluorination (ECF)
1H,1H,15H-Octacosafluoro-1-pentadecanol is synthesized via electrochemical fluorination (ECF), a process involving the substitution of hydrogen atoms with fluorine using anhydrous hydrogen fluoride (HF) as both a solvent and fluorine source . This method typically yields a mixture of linear and branched isomers, though the linear form dominates in commercial production due to its superior performance in applications requiring uniform molecular packing .
Telomerization
An alternative route involves telomerization, where perfluoroalkyl iodides (PFAIs) react with tetrafluoroethylene (TFE) to form telomers. Subsequent oxidation or hydrolysis steps introduce the hydroxyl group . While telomerization offers better control over chain length, it is less commonly employed for long-chain PFAS due to economic constraints .
Physical and Chemical Properties
Thermodynamic Parameters
Computational models estimate key thermodynamic properties:
-
Gibbs free energy of formation (ΔfG°): -5,481.60 kJ/mol (Joback Method)
-
Enthalpy of formation (ΔfH°): -6,115.27 kJ/mol (Joback Method)
These values underscore the compound’s stability and low volatility, consistent with its perfluorinated structure.
Solubility and Partitioning
Analytical Characterization
Gas Chromatography (GC)
Retention indices (Kovats' RI) on non-polar columns provide a basis for analytical identification:
The decreasing retention index with increasing temperature aligns with typical GC behavior for high-molecular-weight fluorinated compounds .
Applications and Industrial Use
Surface Modification
The compound’s hydrophobic properties make it suitable for water-repellent coatings in textiles, electronics, and construction materials. Its long fluorinated chain enhances durability compared to shorter-chain PFAS alternatives .
Polymer Additives
Incorporated into fluoropolymers, it improves resistance to solvents, acids, and UV degradation. Applications include wire insulation, gaskets, and non-stick surfaces .
Biomedical Research
Environmental and Health Considerations
Persistence and Bioaccumulation
As a long-chain PFAS (C15), 1H,1H,15H-Octacosafluoro-1-pentadecanol meets criteria for persistence (P) and bioaccumulation (B) under the Stockholm Convention . Environmental half-lives exceed decades in soil and groundwater, with biomagnification observed in aquatic food chains .
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